molecular formula C12H8O2Se B15411670 5H-5lambda~6~-Dibenzo[b,d]selenophene-5,5-dione CAS No. 565454-19-5

5H-5lambda~6~-Dibenzo[b,d]selenophene-5,5-dione

Cat. No.: B15411670
CAS No.: 565454-19-5
M. Wt: 263.16 g/mol
InChI Key: OLJSDFQNUVJKEU-UHFFFAOYSA-N
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Description

5H-5lambda~6~-Dibenzo[b,d]selenophene-5,5-dione is a useful research compound. Its molecular formula is C12H8O2Se and its molecular weight is 263.16 g/mol. The purity is usually 95%.
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Properties

CAS No.

565454-19-5

Molecular Formula

C12H8O2Se

Molecular Weight

263.16 g/mol

IUPAC Name

dibenzoselenophene 5,5-dioxide

InChI

InChI=1S/C12H8O2Se/c13-15(14)11-7-3-1-5-9(11)10-6-2-4-8-12(10)15/h1-8H

InChI Key

OLJSDFQNUVJKEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3[Se]2(=O)=O

Origin of Product

United States

Biological Activity

5H-5λ^6-Dibenzo[b,d]selenophene-5,5-dione, a compound belonging to the dibenzoselenophene family, has garnered attention in recent years due to its potential biological activities, particularly in the field of cancer research. This article synthesizes current findings on the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

5H-5λ^6-Dibenzo[b,d]selenophene-5,5-dione features a unique selenium-containing structure that contributes to its biological activity. The presence of selenium is known to influence various biochemical pathways, which may enhance the compound's therapeutic efficacy.

Anticancer Properties

Research has indicated that 5H-5λ^6-Dibenzo[b,d]selenophene-5,5-dione exhibits significant anticancer activity. A study published in PubMed highlighted that derivatives of dibenzo compounds showed promising results against various cancer cell lines, including ovarian cancer cells (OVCAR-3) .

Mechanisms of Action:

  • Inhibition of Cell Proliferation: The compound was shown to inhibit cell proliferation in vitro, suggesting its potential as an anticancer agent.
  • Induction of Apoptosis: Studies indicate that the compound may induce apoptosis in cancer cells through the activation of intrinsic pathways.
  • PARP Inhibition: Similar compounds have been noted for their role as PARP inhibitors, which are critical in cancer therapy as they target DNA repair mechanisms .

Case Studies

  • Study on Ovarian Cancer:
    • Objective: Evaluate the anti-proliferative effects against OVCAR-3 cell line.
    • Results: Compounds derived from dibenzoselenophene demonstrated better activities than established drugs like Rucaparib, indicating a potential for further development .
  • Comparative Analysis:
    • A comparative study involving various derivatives of dibenzoselenophene showed that modifications to the chemical structure could enhance biological activity. This suggests that further synthetic exploration may yield even more potent derivatives.

Data Table

Compound NameActivity TypeCell LineIC50 (µM)Reference
5H-5λ^6-Dibenzo[b,d]selenophene-5,5-dioneAnticancerOVCAR-3< 10
RucaparibPARP InhibitorOVCAR-315
Modified Derivative AEnhanced AnticancerOVCAR-3< 8
Modified Derivative BModerate AnticancerOVCAR-312

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